molecular formula C14H21NO B5823654 N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

Cat. No.: B5823654
M. Wt: 219.32 g/mol
InChI Key: PHZAMJIDEBPYGO-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound with the molecular formula C12H19NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a methylprop-2-en-1-amine structure, making it a versatile molecule for different chemical reactions and applications .

Properties

IUPAC Name

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-6-8-14(16-4)9-7-13/h6-9H,2,5,10-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZAMJIDEBPYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reducing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the monoamine oxidase-catalyzed deamination of certain neurotransmitters, affecting their levels and activity in the body . This interaction can lead to various physiological effects, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable for a wide range of applications in scientific research and industry .

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